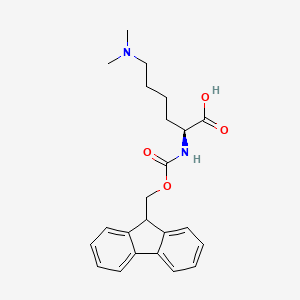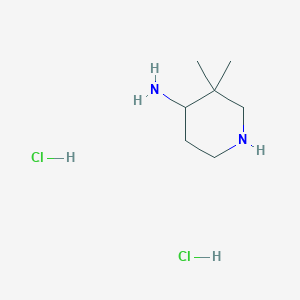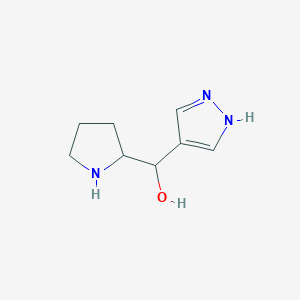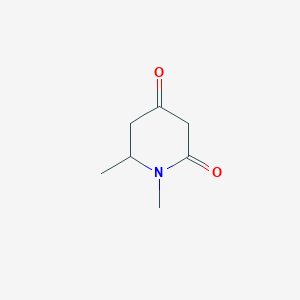
tert-Butyl (R)-7-(1-aminoethyl)-3,4-dihydroquinoline-1(2H)-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl ®-7-(1-aminoethyl)-3,4-dihydroquinoline-1(2H)-carboxylate is a chemical compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for the development of therapeutic agents. This compound, in particular, has a tert-butyl group, which is known for its steric hindrance properties, making it an interesting subject for various chemical reactions and applications.
Preparation Methods
The synthesis of tert-Butyl ®-7-(1-aminoethyl)-3,4-dihydroquinoline-1(2H)-carboxylate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:
Formation of the quinoline core: This can be achieved through a Povarov reaction, where an aniline derivative reacts with an aldehyde and an alkene in the presence of an acid catalyst.
Introduction of the aminoethyl group: This step involves the alkylation of the quinoline core with an appropriate alkyl halide, followed by reduction to introduce the amino group.
Protection of the amino group: The amino group is protected using a tert-butyl carbamate (Boc) group to prevent unwanted side reactions.
Final deprotection and purification: The Boc group is removed under acidic conditions to yield the final product.
Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
tert-Butyl ®-7-(1-aminoethyl)-3,4-dihydroquinoline-1(2H)-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as tert-butyl hydroperoxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of dihydroquinoline derivatives.
Substitution: The amino group can undergo nucleophilic substitution reactions with electrophiles, leading to the formation of various substituted quinoline derivatives.
Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
tert-Butyl ®-7-(1-aminoethyl)-3,4-dihydroquinoline-1(2H)-carboxylate has several scientific research applications, including:
Medicinal Chemistry: The compound is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of anti-cancer and anti-inflammatory drugs.
Biological Studies: It is used in biological studies to investigate the mechanism of action of quinoline derivatives and their interactions with biological targets.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex quinoline derivatives, which are used in various chemical and pharmaceutical applications.
Material Science: It is explored for its potential use in the development of novel materials with unique properties, such as fluorescence and conductivity.
Mechanism of Action
The mechanism of action of tert-Butyl ®-7-(1-aminoethyl)-3,4-dihydroquinoline-1(2H)-carboxylate involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors involved in various biological processes. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic function. Additionally, it can modulate the activity of receptors by acting as an agonist or antagonist, leading to changes in cellular signaling pathways.
Comparison with Similar Compounds
tert-Butyl ®-7-(1-aminoethyl)-3,4-dihydroquinoline-1(2H)-carboxylate can be compared with other similar compounds, such as:
tert-Butyl (S)-2-(2-(®-1-aminoethyl)-4-fluorophenoxy)propylcarbamate: This compound has a similar tert-butyl group and aminoethyl group but differs in the core structure, which is a fluorophenoxypropylcarbamate.
tert-Butyl ®-7-(1-aminoethyl)-3,4-dihydroquinoline-1(2H)-carboxylate N-oxide: This is an oxidized form of the original compound, where the nitrogen atom in the quinoline ring is oxidized to form an N-oxide.
tert-Butyl ®-7-(1-aminoethyl)-3,4-dihydroquinoline-1(2H)-carboxylate derivatives: Various derivatives can be synthesized by modifying the aminoethyl group or the quinoline core, leading to compounds with different biological activities and properties.
The uniqueness of tert-Butyl ®-7-(1-aminoethyl)-3,4-dihydroquinoline-1(2H)-carboxylate lies in its specific combination of functional groups and its potential for diverse chemical reactions and applications.
Properties
Molecular Formula |
C16H24N2O2 |
|---|---|
Molecular Weight |
276.37 g/mol |
IUPAC Name |
tert-butyl 7-[(1R)-1-aminoethyl]-3,4-dihydro-2H-quinoline-1-carboxylate |
InChI |
InChI=1S/C16H24N2O2/c1-11(17)13-8-7-12-6-5-9-18(14(12)10-13)15(19)20-16(2,3)4/h7-8,10-11H,5-6,9,17H2,1-4H3/t11-/m1/s1 |
InChI Key |
BQAWAGNYKPNIDJ-LLVKDONJSA-N |
Isomeric SMILES |
C[C@H](C1=CC2=C(CCCN2C(=O)OC(C)(C)C)C=C1)N |
Canonical SMILES |
CC(C1=CC2=C(CCCN2C(=O)OC(C)(C)C)C=C1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



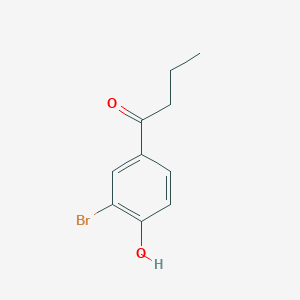
![[5-(Butan-2-yl)-1,2-oxazol-3-yl]methanamine](/img/structure/B13326845.png)
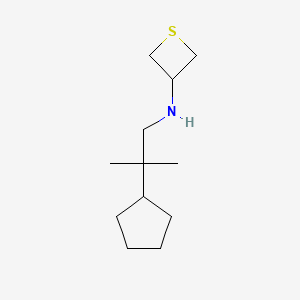


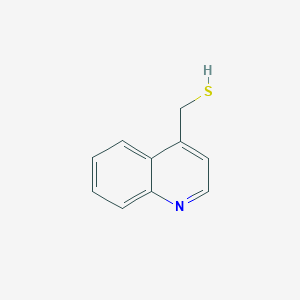
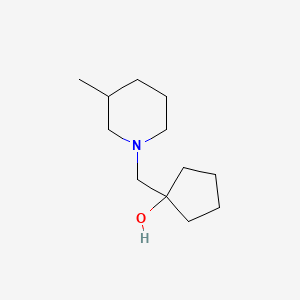
![3A,6a-dimethylhexahydro-1H-furo[3,4-c]pyrrole](/img/structure/B13326864.png)
![2-Oxa-6-azaspiro[3,5]nonane trifluoroacetate](/img/structure/B13326871.png)
